molecular formula C19H26N4O3 B12233074 4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(oxane-2-carbonyl)piperidine

4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(oxane-2-carbonyl)piperidine

Cat. No.: B12233074
M. Wt: 358.4 g/mol
InChI Key: MWDFEKOOZYAITD-UHFFFAOYSA-N
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Description

4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(oxane-2-carbonyl)piperidine is a complex organic compound that features a unique structure combining an imidazo[1,2-b]pyridazine core with a piperidine ring and an oxane (tetrahydropyran) moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(oxane-2-carbonyl)piperidine typically involves multiple steps, starting with the preparation of the imidazo[1,2-b]pyridazine core. This can be achieved through the condensation of 2-aminopyridine with appropriate aldehydes or ketones, followed by cyclization reactions . The piperidine ring is then introduced via nucleophilic substitution reactions, and the oxane moiety is incorporated through etherification reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(oxane-2-carbonyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .

Mechanism of Action

The mechanism of action of 4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(oxane-2-carbonyl)piperidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways involving signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(oxane-2-carbonyl)piperidine is unique due to its combination of the imidazo[1,2-b]pyridazine core with the piperidine and oxane moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C19H26N4O3

Molecular Weight

358.4 g/mol

IUPAC Name

[4-[(2-methylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]-(oxan-2-yl)methanone

InChI

InChI=1S/C19H26N4O3/c1-14-12-23-17(20-14)5-6-18(21-23)26-13-15-7-9-22(10-8-15)19(24)16-4-2-3-11-25-16/h5-6,12,15-16H,2-4,7-11,13H2,1H3

InChI Key

MWDFEKOOZYAITD-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=N1)C=CC(=N2)OCC3CCN(CC3)C(=O)C4CCCCO4

Origin of Product

United States

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